molecular formula C10H16Cl2N2O B561706 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride CAS No. 66093-90-1

4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride

Cat. No.: B561706
CAS No.: 66093-90-1
M. Wt: 251.151
InChI Key: MFQNPOXUAKSUPV-UHFFFAOYSA-N
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Description

4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a pyridine ring attached to a butanone backbone, with a methylamino group at the fourth position. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride typically involves a multi-step process. One common method starts with the reaction of pyridine-3-carboxaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with methylamine and butanone under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the reduction step and optimized conditions for the final amination reaction to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)-1-(pyridin-2-yl)butan-1-one dihydrochloride
  • 4-(Methylamino)-1-(pyridin-4-yl)butan-1-one dihydrochloride
  • 4-(Ethylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride

Uniqueness

4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(methylamino)-1-pyridin-3-ylbutan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQNPOXUAKSUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696539
Record name 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66093-90-1
Record name 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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